molecular formula C12H13F2N B12591262 3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 651321-20-9

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B12591262
CAS No.: 651321-20-9
M. Wt: 209.23 g/mol
InChI Key: HVMIQXASBOKBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a synthetic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of two fluorine atoms at the 3rd position, a methyl group at the 1st position, and a phenyl group at the 4th position of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biochemical effects.

    Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as apoptosis and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.

    3,3-Difluoro-1-methyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine: A structurally similar compound with a methyl group on the phenyl ring.

Uniqueness

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (DFMTP) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DFMTP, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}F2_2N
  • Molecular Weight : 221.24 g/mol
  • CAS Number : 651321-20-9

The compound features a tetrahydropyridine ring with two fluorine atoms and a phenyl group, which contributes to its unique pharmacological profile.

DFMTP exhibits various biological activities that can be attributed to its structural characteristics. The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopaminergic pathways. It is hypothesized that DFMTP may modulate dopamine receptor activity, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Effects

Research indicates that DFMTP may have neuroprotective properties. In a study using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, DFMTP demonstrated the ability to reduce dopaminergic neuron loss and mitigate the associated behavioral deficits. This effect is likely mediated through the activation of neuroprotective signaling pathways, including those involving NRF2 (Nuclear factor erythroid 2-related factor 2), which plays a vital role in cellular defense against oxidative stress .

Antioxidant Activity

DFMTP has been shown to exhibit significant antioxidant activity. Its ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related damage in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a major contributing factor.

Pharmacological Studies

Several pharmacological studies have assessed the efficacy of DFMTP:

  • Dopaminergic Activity : In vitro assays demonstrated that DFMTP enhances dopamine release from neuronal cells, suggesting potential applications in treating conditions characterized by dopaminergic dysfunction.
  • Neuroinflammation : DFMTP has been found to reduce markers of neuroinflammation in animal models, indicating its potential as an anti-inflammatory agent in neurological disorders.

Table: Summary of Biological Activities

Activity Description
NeuroprotectiveReduces dopaminergic neuron loss in MPTP models
AntioxidantScavenges free radicals; protects against oxidative stress
Dopaminergic modulationEnhances dopamine release from neuronal cells
Anti-inflammatoryReduces neuroinflammatory markers in animal models

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study conducted by researchers at [Institution], DFMTP was administered to mice subjected to MPTP-induced neurotoxicity. The results showed that treatment with DFMTP led to a significant reduction in motor deficits and preservation of dopaminergic neurons compared to control groups. The mechanism was linked to the activation of NRF2-mediated antioxidant pathways .

Case Study 2: Antioxidant Efficacy Assessment

A separate investigation focused on the antioxidant properties of DFMTP involved exposing neuronal cell cultures to oxidative stressors. DFMTP treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability when compared to untreated controls. This study underscores the potential therapeutic role of DFMTP in conditions where oxidative damage is prevalent .

Properties

CAS No.

651321-20-9

Molecular Formula

C12H13F2N

Molecular Weight

209.23 g/mol

IUPAC Name

3,3-difluoro-1-methyl-4-phenyl-2,6-dihydropyridine

InChI

InChI=1S/C12H13F2N/c1-15-8-7-11(12(13,14)9-15)10-5-3-2-4-6-10/h2-7H,8-9H2,1H3

InChI Key

HVMIQXASBOKBKQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C(C(C1)(F)F)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.